N1-(4-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly referred to in scientific literature as a synthetic opioid, was first synthesized in the 1970s. This compound has garnered attention for its potential applications in research, particularly in pharmacology and medicinal chemistry. The molecular formula of this compound is C23H29N3O5S, with a molecular weight of 459.56 g/mol, and it typically exhibits a purity of around 95%.
This compound falls under the category of synthetic opioids, which are designed to interact with opioid receptors in the brain to produce effects similar to those of natural opiates. Its structure includes a methoxyphenyl group and a tosylpiperidine moiety, which contribute to its pharmacological properties.
The synthesis of N1-(4-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be achieved through several methods. While specific detailed synthetic routes are often proprietary or unpublished, the general approach involves:
The molecular structure of N1-(4-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be represented using various chemical notations:
InChI=1S/C23H29N3O5S/c1-17-6-12-21(13-7-17)32(29,30)26-16-4-3-5-19(26)14-15-24-22(27)23(28)25-18-8-10-20(31-2)11-9-18/h6-13,19H,3-5,14-16H2,1-2H3,(H,24,27)(H,25,28)
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC
The compound's structural data indicates significant complexity due to the presence of multiple functional groups that influence its biological activity and solubility properties.
N1-(4-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is expected to undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds .
The mechanism of action for N1-(4-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide primarily involves interaction with opioid receptors in the central nervous system.
Upon administration, this compound binds to mu-opioid receptors, leading to:
Data from studies indicate that compounds with similar structures often exhibit varying degrees of potency and side effects based on their specific receptor interactions and pharmacokinetic profiles .
The physical properties of N1-(4-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide include:
Chemical properties include:
Relevant analyses often include melting point determination and spectral analysis (e.g., NMR and IR spectroscopy), which confirm structural integrity and purity .
N1-(4-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is primarily utilized in scientific research settings:
This compound's unique structure makes it a valuable candidate for further exploration in drug development and therapeutic applications .
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8